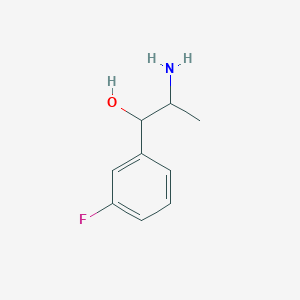

2-Amino-1-(3-fluorophenyl)propan-1-ol

Beschreibung

2-Amino-1-(3-fluorophenyl)propan-1-ol is a chiral amino alcohol with the molecular formula C₉H₁₂FNO. Its structure features a propan-1-ol backbone substituted with an amino group at the 2-position and a 3-fluorophenyl group at the 1-position.

Eigenschaften

CAS-Nummer |

64037-36-1 |

|---|---|

Molekularformel |

C9H12FNO |

Molekulargewicht |

169.20 g/mol |

IUPAC-Name |

2-amino-1-(3-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12FNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 |

InChI-Schlüssel |

DVIIBWRQNLCWLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C1=CC(=CC=C1)F)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoroacetophenone, while reduction of the amino group can produce 3-fluorophenylethylamine .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3-fluorophenyl)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-(4-chlorophenyl)propan-1-ol (C₉H₁₂ClNO)

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (C₉H₁₁ClFNO)

2-Amino-1-(3-fluorophenyl)ethanol (C₈H₁₀FNO)

- Backbone: Ethanol instead of propanol.

- Market Data : Global market projected to grow through 2025, driven by demand in pharmaceutical synthesis .

Functional Group Variants

D(+)-2-Amino-3-phenyl-1-propanol (C₉H₁₃NO)

2-Amino-1-(2-hydroxyphenyl)ethanone (C₈H₉NO₂)

- Functional Group : Ketone instead of alcohol.

- Synthesis : Prepared via reduction of nitro-coumarin derivatives .

- Applications : Intermediate in organic synthesis, differing in reactivity due to the ketone group.

Market and Regulatory Comparisons

- 2-Amino-1-(3-fluorophenyl)ethanol: Market analysis indicates competitive growth (2020–2025), with production capacity expected to rise by 5.3% annually .

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol : Subject to IFRA safety standards for fragrance use, highlighting regulatory scrutiny for structurally related alcohols .

Data Table: Key Properties of Analogous Compounds

Key Research Findings

Backbone Flexibility: Propanol derivatives (vs. ethanol) offer greater conformational flexibility, influencing stereochemical outcomes in synthesis .

Regulatory Trends: Fragrance-related propanol analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) face strict safety guidelines, suggesting similar scrutiny for pharmaceutical amino alcohols .

Biologische Aktivität

2-Amino-1-(3-fluorophenyl)propan-1-ol, also known by its CAS number 64037-36-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, pharmacokinetics, and relevant case studies, supported by diverse scientific sources.

This compound is a fluorinated derivative of phenmetrazine, a stimulant that was initially developed for medical use. Its structure includes an amino group and a fluorophenyl moiety, which may influence its biological interactions.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic profile of this compound, particularly in relation to its metabolites. A study involving liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) demonstrated that this compound exhibited a significant window of detection in biological fluids. The maximum serum concentration () reached 210 ng/mL approximately 2.5 hours after ingestion, with an elimination half-life of about 8.8 hours .

Biological Activity

The biological activity of this compound has been primarily associated with its stimulant effects. It is a metabolite of 3-fluorophenmetrazine (3-FPM), which has been shown to exhibit psychoactive properties. The compound's activity is believed to stem from its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Case Studies and Research Findings

Several studies have provided insights into the biological effects and potential therapeutic applications of this compound:

- Pharmacological Evaluation : Research indicated that derivatives like 3-FPM can elicit significant effects on mood and cognition due to their stimulant properties . The detection of this compound as a metabolite suggests it may play a role in the overall pharmacological profile of these compounds.

- Toxicological Concerns : As a metabolite of a drug that has been associated with recreational use and potential abuse, understanding the toxicological profile of this compound is crucial. Studies have suggested that while it may have therapeutic potential, there are risks associated with its use, particularly concerning dependency and adverse effects .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.